molecular formula C19H19FN2O2 B6641533 N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide

N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide

Cat. No. B6641533
M. Wt: 326.4 g/mol
InChI Key: KROFNZUJIVNDHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. It is a potent agonist of the cannabinoid receptors, which are found in the brain and throughout the body. JWH-018 has been used extensively in scientific research to study the effects of cannabinoids on the body.

Mechanism of Action

N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide acts as an agonist of the cannabinoid receptors, specifically the CB1 receptor. When N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide binds to the CB1 receptor, it activates a signaling pathway that leads to a variety of physiological effects. These effects include the inhibition of neurotransmitter release, the modulation of ion channels, and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects
N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide has a variety of biochemical and physiological effects on the body. It has been shown to inhibit the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of pain sensation and mood. N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide has also been shown to modulate ion channels, which are involved in the regulation of neuronal excitability. Additionally, N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide has been shown to activate intracellular signaling pathways, which are involved in the regulation of gene expression and cell growth.

Advantages and Limitations for Lab Experiments

N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide has several advantages as a research tool. It is a potent agonist of the cannabinoid receptors, which allows researchers to study the effects of cannabinoids on the body. Additionally, N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide is a synthetic compound, which allows for precise control over its chemical structure and purity. However, there are also limitations to the use of N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide in lab experiments. It is a synthetic compound that is not found in nature, which limits its relevance to the study of natural cannabinoids. Additionally, the use of N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide in lab experiments requires specialized equipment and expertise, which can be costly and time-consuming.

Future Directions

There are several future directions for research on N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide. One area of research is the development of novel synthetic cannabinoids that have improved selectivity and potency for the cannabinoid receptors. Another area of research is the investigation of the potential therapeutic applications of cannabinoids, including the treatment of pain, mood disorders, and appetite control. Additionally, there is a need for further research on the biochemical and physiological effects of N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide, as well as the mechanisms by which it exerts its effects on the body.

Synthesis Methods

N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide is synthesized using a multi-step process that involves the reaction of various chemicals. The starting material for the synthesis is 4-fluorobenzoyl chloride, which is reacted with 1-hydroxy-2-propanone to form 1-(4-fluorophenyl)-2-hydroxypropan-1-one. This intermediate is then reacted with 6-methylindole-2-carboxylic acid to form N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide.

Scientific Research Applications

N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been shown to have a high affinity for the cannabinoid receptors, which are involved in a variety of physiological processes, including pain sensation, mood regulation, and appetite control. N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide has been used to study the effects of cannabinoids on these processes, as well as to investigate the potential therapeutic applications of cannabinoids.

properties

IUPAC Name

N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-11-3-4-14-10-17(22-16(14)9-11)19(24)21-12(2)18(23)13-5-7-15(20)8-6-13/h3-10,12,18,22-23H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROFNZUJIVNDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)C(=O)NC(C)C(C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide

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